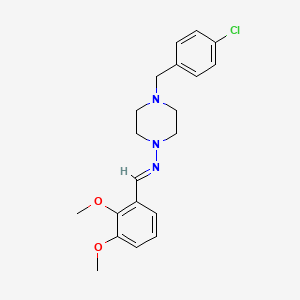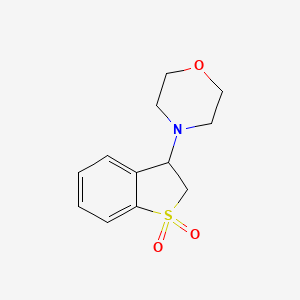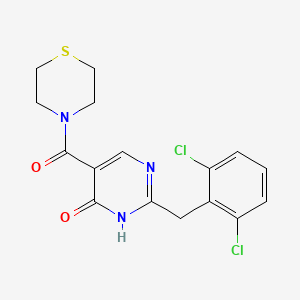![molecular formula C20H24N2O3 B5554920 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on compounds with complex structures, such as "1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide," often focuses on their synthesis, structural analysis, and the investigation of their chemical and physical properties. These studies are foundational in exploring the potential applications of such compounds in various scientific fields.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For instance, studies on related compounds highlight methodologies like ring-closure reactions and the use of specific reagents to introduce various functional groups at precise locations within the molecule (Halim & Ibrahim, 2022; Shahriari et al., 2022).
Molecular Structure Analysis
The molecular structure of organic compounds is typically analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. These analyses provide detailed information on the molecular geometry, electronic structure, and intramolecular interactions (Anuradha et al., 2014).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar molecules have explored reactions such as nucleophilic addition, cyclization, and the formation of novel heterocyclic structures (Ye et al., 2010). These reactions are critical for understanding the chemical behavior and potential applications of the compound.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are determined through experimental studies. These properties are essential for understanding the compound's stability, solubility, and suitability for various applications (Anuradha et al., 2014).
Wissenschaftliche Forschungsanwendungen
Enamine Chemistry and Synthesis
- Enamine Chemistry : Research by Carlsson and Lawesson (1982) explores the transformation of cyclohexanone derivatives into enaminones, leading to the synthesis of various compounds including ethyl 2(-1-pyrrolidinyl)-1-cyclopentene-1-carboxylate. This type of chemistry is pivotal in synthesizing complex molecules like 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (Carlsson & Lawesson, 1982).
Synthesis Techniques and Applications
- Stereoselective Synthesis : Lall et al. (2012) developed a stereoselective synthesis method for key intermediates in antibiotic preparation. Techniques like these are essential for creating specific configurations in complex molecules (Lall et al., 2012).
- Chemical Cyclization : The study by Źurakowska-országh, Orzeszko, and Chreptowicz (1980) on chemical cyclization of polyamic acid highlights methods that could be applicable in the synthesis of molecules like 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (Źurakowska-országh et al., 1980).
Anticancer and Antibacterial Properties
- Anticancer and Anti-Biofilm Activity : Smolobochkin et al. (2019) synthesized a library of 2-(het)arylpyrrolidine-1-carboxamides with significant anti-cancer and anti-bacterial properties. This suggests the potential application of similar molecules in medical research (Smolobochkin et al., 2019).
Antimicrobial Activity
- Novel Antimicrobial Compounds : The research by Idrees et al. (2020) on synthesizing new azetidinone derivatives with antimicrobial properties indicates a potential application area for similar compounds in combating microbial resistance (Idrees et al., 2020).
Anticonvulsant Properties
- Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of anticonvulsant enaminones, highlighting the significance of such compounds in neurological applications (Kubicki et al., 2000).
Chemical Reactions and Mechanisms
- Photocycloaddition Reactions : Sakamoto et al. (2000) explored photocycloaddition reactions involving benzofuran, which could be relevant in the synthesis or modification of compounds like 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (Sakamoto et al., 2000).
Synthesis of Novel Compounds
- Synthesis of Cyclopenta[b]pyrroles : Ye et al. (2010) conducted synthetic and mechanistic studies on cyclopenta[b]pyrroles, which could provide insights into the synthesis of complex pyrrolidine derivatives (Ye et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-16-8-4-5-9-17(16)25-18(13)11-21-20(24)14-10-19(23)22(12-14)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFDAQZBIRGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)



